2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazolidine ring and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carboxylic acid groups and a thiazolidine ring makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-aminothiophenol with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Esters and amides of the carboxylic acid groups.
Scientific Research Applications
2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, while the thiazolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(2-Carboxyphenyl)imidazo(4,5-f)-(1,10)phenanthroline: This compound also contains a carboxyphenyl group but has an imidazole ring instead of a thiazolidine ring.
Bis(2-carboxyphenyl) succinate: This compound has two carboxyphenyl groups connected by a succinyl linker, making it structurally different but functionally similar in some applications.
The uniqueness of this compound lies in its thiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c13-10(14)7-4-2-1-3-6(7)9-12-8(5-17-9)11(15)16/h1-4,8-9,12H,5H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKHXCXWMNFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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